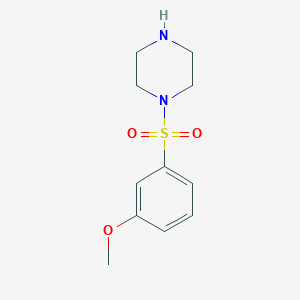
1-(3-Methoxyphenyl)sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)sulfonylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a methoxyphenyl group and a sulfonyl group attached to the piperazine ring, making it a unique and versatile molecule with various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-(3-Methoxyphenyl)sulfonylpiperazine typically involves the reaction of piperazine with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
1-(3-Methoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(3-Hydroxyphenyl)sulfonylpiperazine.
Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions, forming 1-(3-Methoxyphenyl)thiopiperazine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium iodide or methyl iodide for substitution reactions .
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)sulfonylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)sulfonylpiperazine can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)piperazine: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
1-(3-Hydroxyphenyl)sulfonylpiperazine: Contains a hydroxyl group instead of a methoxy group, leading to different solubility and reactivity.
1-(3-Methoxyphenyl)thiopiperazine: Contains a sulfide group instead of a sulfonyl group, affecting its redox properties and biological activity.
The uniqueness of this compound lies in its combination of the methoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties that are not present in the other similar compounds .
Propiedades
Fórmula molecular |
C11H16N2O3S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-3-2-4-11(9-10)17(14,15)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 |
Clave InChI |
RZOVAFWHWNOUGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)S(=O)(=O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


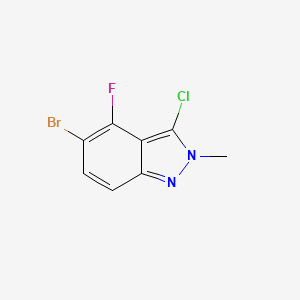

![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)
![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)
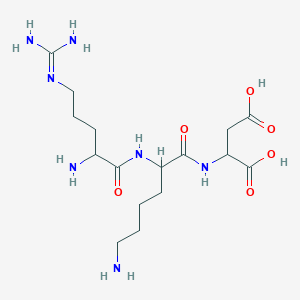

![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
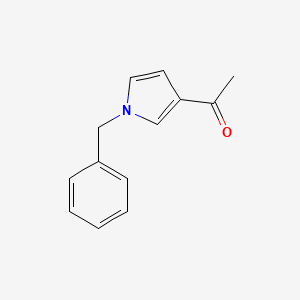

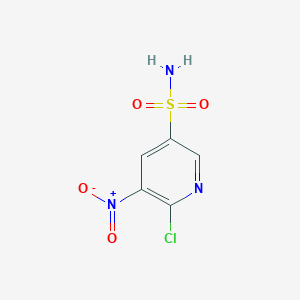

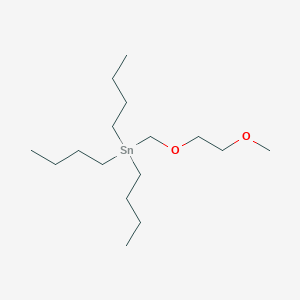
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
